4-Amino-2,5-dimethylphenol is an organic compound with the molecular formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol. It features an amino group and two methyl groups attached to a phenolic ring, which contributes to its chemical reactivity and biological activity. The compound is known for its role in various biochemical processes and as an intermediate in the synthesis of dyes and pharmaceuticals .
The presence of an amine group (NH2) and a phenolic hydroxyl (OH) group suggests potential applications in organic synthesis as a bifunctional molecule. The amine group can participate in condensation reactions for the formation of new carbon-carbon bonds, while the phenolic hydroxyl can be involved in various substitution or coupling reactions PubChem, 4-Amino-2,5-dimethylphenol: .
The combination of an amine and a phenolic group can be of interest for medicinal chemistry research. Phenolic compounds often exhibit various biological activities, and the amine group can be a target for further functionalization to enhance these properties NCBI Bookshelf, An Introduction to Medicinal Chemistry: . However, further studies are needed to determine if 4-Amino-2,5-dimethylphenol possesses any specific medicinal properties.
The presence of functional groups like amines and phenols can be useful in the development of new materials. These groups can influence properties such as adhesion, conductivity, or self-assembly American Chemical Society, Functional Groups in Materials Science. More research is required to understand if 4-Amino-2,5-dimethylphenol has potential applications in material science.
This compound exhibits notable biological activities:
The synthesis of 4-Amino-2,5-dimethylphenol can be achieved through several methods:
4-Amino-2,5-dimethylphenol finds applications in various fields:
Research indicates that 4-Amino-2,5-dimethylphenol interacts with several biological molecules:
Several compounds share structural similarities with 4-Amino-2,5-dimethylphenol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-3,5-dimethylphenol | C₈H₁₁NO | Similar structure but different substitution pattern; used mainly in dye applications. |
2-Amino-4-methylphenol | C₇H₉NO | Lacks one methyl group compared to 4-Amino-2,5-dimethylphenol; used in pharmaceuticals. |
3-Amino-2-methylphenol | C₇H₉NO | Different positioning of amino and methyl groups; less common in industrial applications. |
3-Amino-4-methylphenol | C₇H₉NO | Similar reactivity but different applications; primarily used in organic synthesis. |
4-Amino-2,5-dimethylphenol's unique combination of structural features and biological activities distinguishes it from these similar compounds. Its specific interactions with cytochrome P450 enzymes and potential applications in both dye manufacturing and pharmaceuticals highlight its versatility .
Irritant